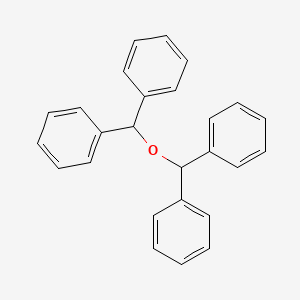

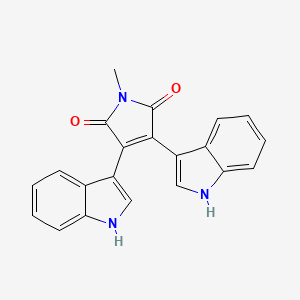

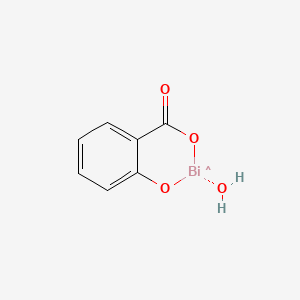

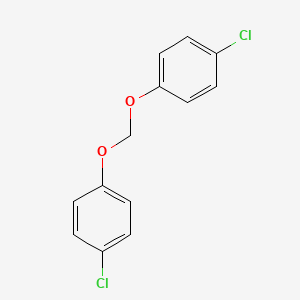

![molecular formula C28H36N2O4S B1667517 2,2,3,3-四甲基-N-[4-[4-[(2,2,3,3-四甲基环丙烷甲酰)氨基]苯基]磺酰苯基]环丙烷-1-甲酰胺 CAS No. 329059-55-4](/img/structure/B1667517.png)

2,2,3,3-四甲基-N-[4-[4-[(2,2,3,3-四甲基环丙烷甲酰)氨基]苯基]磺酰苯基]环丙烷-1-甲酰胺

描述

BRD7116 is a bis-aryl sulfone that acts as a selective inhibitor of leukemia stem cell activity. It exhibits an EC50 value of 200 nM for leukemia stem cells isolated from the bone marrow of leukemic animals in co-culture but does not affect normal hematopoietic stem cells or AML cell lines (EC50s = 20 µM). Its exact mechanism is not well understood but is thought to involve impairment of the stroma’s ability to support leukemia stem cells by inducing transcriptional changes consistent with myeloid differentiation.

Novel inhibitor of LSCe cells and HSPCs, displaying cell-non-autonomous anti-leukemia activity

BRD7116 is a potent and selective Inhibitor of leukemia stem cell (LSC) activity (EC50 = 200 nM). BRD7116 exhibits >100-fold selectivity for LSCs over normal hematopoietic stem cells. (

科学研究应用

化学反应和合成

2,2,3,3-四甲基环丙烷甲酰化合物参与各种化学反应和合成过程。例如,3-苯甲酰环丙烷-1,1,2,2-四腈与水反应,通过水解和随后的脱羧反应生成 2-苯甲酰-1,3-二氰基环丙烷-1-甲酰胺,保留三元环结构 (Kayukov 等人,2012)。此外,反式-1-氰基-2-苯基环丙烷甲酰胺证明了甲酰胺基团构象在分子结构中的重要性,影响氢键二聚体的形成 (Cativiela 等人,1995)。

杂环合成

这些化合物是杂环合成中的关键。例如,3-氨基-4-氰基-N-苯基氨基噻吩-2-甲酰胺是由 2-(1,1-二氰基亚甲基)-3-N-苯基-1,3-噻唑烷-4-酮合成的,从而产生新的抗生素和抗菌药物 (Ahmed,2007)。

构象分析和生物活性化合物

氨基酸的环丙烷类似物的构象分析,如 1-氨基-2,2-二苯基环丙烷甲酸,有助于理解它们在促进特定分子构象中的作用,这对于开发生物活性化合物至关重要 (Casanovas 等人,2006)。

氘标记化合物的合成

已经合成了氘标记的环丙烷-1-羧酸,用于研究植物中的生物合成和 NMR 研究,证明了它们在高级研究应用中的效用 (Ramalingam 等人,1984)。

晶体结构分析

研究 1-(3-氨基-4-吗啉代-1H-吲唑-1-羰基)-N-(4-甲氧基苯基)环丙烷-1-甲酰胺等化合物的晶体结构对于药物开发至关重要,该化合物已显示出显着的抗增殖活性 (Lu 等人,2021)。

对映选择性合成

开发对映选择性合成环丙烷的方法,如铑(II) N-(芳基磺酰)脯氨酸酯催化的乙烯基重氮甲烷分解,对于创建功能多样且立体化学复杂的分子的重要 (Davies 等人,1996)。

作用机制

BRD7116, also known as 2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide, is a bis-aryl sulfone that has been identified as a selective inhibitor of leukemia stem cell activity .

Target of Action

The primary target of BRD7116 is the bacterial DNA gyrase . This enzyme is crucial for DNA replication, transcription, and repair, making it an attractive target for antibacterial and anticancer drugs .

Mode of Action

BRD7116 competitively binds to the bacterial DNA gyrase, exhibiting an EC50 of 200 nM for leukemia stem cells (LSCe cells) in co-culture . This binding inhibits the activity of the enzyme, thereby disrupting the DNA processes it is involved in .

Biochemical Pathways

It is known that the compound shows evidence of stroma-mediated anti-lsce activity . This suggests that BRD7116 may affect pathways involved in cell-cell interactions and the tumor microenvironment .

Pharmacokinetics

Its solubility in dmso and dimethyl formamide suggests that it may have good bioavailability .

Result of Action

BRD7116 has been shown to have cell-non-autonomous anti-leukemia activity . Treatment of LSCe cells with BRD7116 induces transcriptional changes .

Action Environment

The action of BRD7116 is influenced by the cellular environment, particularly the stromal cells in the bone marrow . The compound acts directly on these cells to inhibit cobblestone formation, a characteristic feature of leukemia stem cells . The exact mechanism by which BRD7116 impairs the stroma’s ability to support leukemia cells remains an important issue for future determination .

属性

IUPAC Name |

2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O4S/c1-25(2)21(26(25,3)4)23(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-24(32)22-27(5,6)28(22,7)8/h9-16,21-22H,1-8H3,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXFWAHRAMUDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4C(C4(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

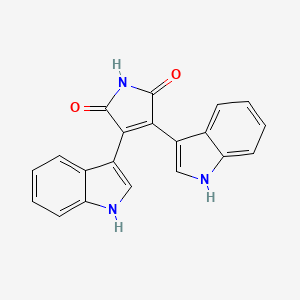

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)